- Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate, Molecules, 2007, 12(3), 673-678
Cas no 912556-91-3 (N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine)
912556-91-3 structure
Product Name:N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine
Numéro CAS:912556-91-3
Le MF:C18H16Cl2FN3O2
Mégawatts:396.242945671082
MDL:MFCD26383919
CID:1006173
Update Time:2024-10-26
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine Propriétés chimiques et physiques
Nom et identifiant
-
- N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine
- 4-QUINAZOLINAMINE, N-(3-CHLORO-4-FLUOROPHENYL)-6-(3-CHLOROPROPOXY)-7-METHOXY-
- 6-(3-chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine
- N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxy-4-Quinazolinamine
- Gefitinib InterMediate B
- AK126834
- C18H16Cl2FN3O2
- LYHIGZLXZKJTPS-UHFFFAOYSA-N
- AMX10170
- ST2419654
- AX8248625
- Z5329
- N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-
- 4-[(3-Chloro-4-fluorophenyl)amino]-6-(3-chloropropoxy)-7-methoxyquinazoline
- 4-Quinazolinamin
- N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxy-4-quinazolinamine (ACI)
- N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine
-
- MDL: MFCD26383919
- Piscine à noyau: 1S/C18H16Cl2FN3O2/c1-25-16-9-15-12(8-17(16)26-6-2-5-19)18(23-10-22-15)24-11-3-4-14(21)13(20)7-11/h3-4,7-10H,2,5-6H2,1H3,(H,22,23,24)
- La clé Inchi: LYHIGZLXZKJTPS-UHFFFAOYSA-N
- Sourire: FC1C(Cl)=CC(NC2C3C(=CC(=C(C=3)OCCCCl)OC)N=CN=2)=CC=1
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 26
- Nombre de liaisons rotatives: 7
- Complexité: 437
- Surface topologique des pôles: 56.3
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Keep in dark place,Inert atmosphere,2-8°C
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N848439-100mg |
N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine |
912556-91-3 | 97% | 100mg |
¥1,016.10 | 2022-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N58330-100mg |
N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine |
912556-91-3 | 100mg |
¥956.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N58330-250mg |
N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine |
912556-91-3 | 250mg |
¥1526.0 | 2021-09-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N848439-25mg |
N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine |
912556-91-3 | 97% | 25mg |
¥421.20 | 2022-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N195785-100mg |
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine |
912556-91-3 | 97% | 100mg |
¥575.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N195785-25mg |
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine |
912556-91-3 | 97% | 25mg |
¥241.90 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LM231-100mg |
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine |
912556-91-3 | 97% | 100mg |
533CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LM231-250mg |
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine |
912556-91-3 | 97% | 250mg |
1098CNY | 2021-05-08 | |
| Chemenu | CM118511-1g |
4-[(3-Chloro-4-fluorophenyl)amino]-6-(3-chloropropoxy)-7-methoxyquinazoline |
912556-91-3 | 97% | 1g |
$468 | 2021-08-06 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD248625-100mg |
N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine |
912556-91-3 | 97% | 100mg |
¥460.0 | 2024-04-17 |
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Solvents: Isopropanol ; rt; rt → reflux; 3 h, reflux; overnight, cooled
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Acetic acid Solvents: Toluene ; 30 min, rt → 95 °C
1.2 Solvents: Acetic acid ; 3 h, 130 °C; 130 °C → rt
1.3 Reagents: Ammonia Solvents: Water ; pH 9, cooled
1.2 Solvents: Acetic acid ; 3 h, 130 °C; 130 °C → rt
1.3 Reagents: Ammonia Solvents: Water ; pH 9, cooled
Référence
- Study on synthetic method of antineoplastic gefitinib, Huaxue Yanjiu Yu Yingyong, 2013, 25(8), 1180-1184
Méthode de production 3
Conditions de réaction
1.1 Solvents: Acetic acid ; rt → 130 °C; 30 min, 130 °C; 130 °C → 25 °C
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonia Solvents: Water ; 30 min, pH 9 - 10, cooled
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonia Solvents: Water ; 30 min, pH 9 - 10, cooled
Référence
- Quinazoline-1-deoxynojirimycin hybrids as high active dual inhibitors of EGFR and α-glucosidase, Bioorganic & Medicinal Chemistry Letters, 2017, 27(18), 4309-4313
Méthode de production 4
Conditions de réaction
1.1 Solvents: Isopropanol ; 3 h, reflux; reflux → rt
Référence
- Synthesis of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline (ZD1839), Zhongguo Yaowu Huaxue Zazhi, 2005, 15(1), 39-41
Méthode de production 5
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Chloroform ; 7 - 8 h, rt → reflux
1.2 Solvents: Isopropanol ; 10 °C; 2 h, 10 °C → reflux
1.2 Solvents: Isopropanol ; 10 °C; 2 h, 10 °C → reflux
Référence
- A Convenient and Easy Purification Approach to High-Yield Synthesis of Gefitinib as an Anticancer Agent from Isovaniline, Pharmaceutical Chemistry Journal, 2014, 48(8), 520-524
Méthode de production 6
Conditions de réaction
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0.5 h, rt; rt → reflux; 12 h, reflux
2.1 Solvents: Isopropanol
2.1 Solvents: Isopropanol
Référence
- Study on synthesis process of gefitinib, Huaxi Yaoxue Zazhi, 2012, 27(4), 362-364
Méthode de production 7
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ; 90 °C
2.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; reflux
3.1 Reagents: Triethylamine Solvents: Isopropanol ; rt
2.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; reflux
3.1 Reagents: Triethylamine Solvents: Isopropanol ; rt
Référence
- Novel EGFR inhibitors prepared by combination of dithiocarbamic acid esters and 4-anilinoquinazolines, Bioorganic & Medicinal Chemistry Letters, 2011, 21(12), 3637-3640
Méthode de production 8
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; reflux
2.1 Reagents: Triethylamine Solvents: Isopropanol ; rt
2.1 Reagents: Triethylamine Solvents: Isopropanol ; rt
Référence
- Novel EGFR inhibitors prepared by combination of dithiocarbamic acid esters and 4-anilinoquinazolines, Bioorganic & Medicinal Chemistry Letters, 2011, 21(12), 3637-3640
Méthode de production 9
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; rt; rt → reflux; 4 h, reflux
2.1 Solvents: Isopropanol ; rt; rt → reflux; 3 h, reflux; overnight, cooled
2.1 Solvents: Isopropanol ; rt; rt → reflux; 3 h, reflux; overnight, cooled
Référence
- Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate, Molecules, 2007, 12(3), 673-678
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Acetic acid , Water ; cooled; 2 - 4 h, 35 - 40 °C
1.2 Reagents: Water
2.1 Reagents: Sodium dithionite Solvents: Methanol , Water ; rt → 45 °C; 20 min, 40 - 45 °C; 45 °C → 60 °C; 50 - 60 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 50 - 60 °C; 2 h, 50 - 60 °C; 60 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Acetic acid Solvents: Toluene ; 30 min, rt → 95 °C
3.2 Solvents: Acetic acid ; 3 h, 130 °C; 130 °C → rt
3.3 Reagents: Ammonia Solvents: Water ; pH 9, cooled
1.2 Reagents: Water
2.1 Reagents: Sodium dithionite Solvents: Methanol , Water ; rt → 45 °C; 20 min, 40 - 45 °C; 45 °C → 60 °C; 50 - 60 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 50 - 60 °C; 2 h, 50 - 60 °C; 60 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Acetic acid Solvents: Toluene ; 30 min, rt → 95 °C
3.2 Solvents: Acetic acid ; 3 h, 130 °C; 130 °C → rt
3.3 Reagents: Ammonia Solvents: Water ; pH 9, cooled
Référence
- Study on synthetic method of antineoplastic gefitinib, Huaxue Yanjiu Yu Yingyong, 2013, 25(8), 1180-1184
Méthode de production 11
Conditions de réaction
1.1 Reagents: Tripotassium phosphate Solvents: N-Methyl-2-pyrrolidone ; 20 h, 10 °C
Référence
- Manufacturable Process of a Novel EGFR Inhibitor (Larotinib) for the Treatment of ESCC, Organic Process Research & Development, 2022, 26(5), 1470-1485
Méthode de production 12
Conditions de réaction
1.1 Solvents: Isopropanol
Référence
- Study on synthesis process of gefitinib, Huaxi Yaoxue Zazhi, 2012, 27(4), 362-364
Méthode de production 13
Conditions de réaction
1.1 Catalysts: Acetic acid Solvents: Toluene ; rt → 110 °C; 4 h, 105 - 110 °C
1.2 Catalysts: Acetic acid ; rt → 130 °C; 4 h, 125 - 130 °C; 130 °C → rt
1.3 Reagents: Ammonia Solvents: Water ; pH 9, 0 °C
1.2 Catalysts: Acetic acid ; rt → 130 °C; 4 h, 125 - 130 °C; 130 °C → rt
1.3 Reagents: Ammonia Solvents: Water ; pH 9, 0 °C
Référence
- Synthesis and biological evaluation of selenogefitinib for reducing bleomycin-induced pulmonary fibrosis, Bioorganic & Medicinal Chemistry Letters, 2021, 48,
Méthode de production 14
Conditions de réaction
1.1 Solvents: Acetic acid ; 3 h, reflux
1.2 Reagents: Ammonia Solvents: Water ; pH 9, cooled
1.2 Reagents: Ammonia Solvents: Water ; pH 9, cooled
Référence
- Synthesis of gefitinib, Guangzhou Huagong, 2010, 38(12), 154-156
Méthode de production 15
Conditions de réaction
1.1 Reagents: Zinc , Ammonium chloride Solvents: Ethanol , Water ; 30 min, rt → 60 °C
2.1 Catalysts: Acetic acid Solvents: Toluene ; rt → 110 °C; 4 h, 105 - 110 °C
2.2 Catalysts: Acetic acid ; rt → 130 °C; 4 h, 125 - 130 °C; 130 °C → rt
2.3 Reagents: Ammonia Solvents: Water ; pH 9, 0 °C
2.1 Catalysts: Acetic acid Solvents: Toluene ; rt → 110 °C; 4 h, 105 - 110 °C
2.2 Catalysts: Acetic acid ; rt → 130 °C; 4 h, 125 - 130 °C; 130 °C → rt
2.3 Reagents: Ammonia Solvents: Water ; pH 9, 0 °C
Référence
- Synthesis and biological evaluation of selenogefitinib for reducing bleomycin-induced pulmonary fibrosis, Bioorganic & Medicinal Chemistry Letters, 2021, 48,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Sodium dithionite Solvents: Methanol , Water ; rt → 45 °C; 20 min, 40 - 45 °C; 45 °C → 60 °C; 50 - 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 50 - 60 °C; 2 h, 50 - 60 °C; 60 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Acetic acid Solvents: Toluene ; 30 min, rt → 95 °C
2.2 Solvents: Acetic acid ; 3 h, 130 °C; 130 °C → rt
2.3 Reagents: Ammonia Solvents: Water ; pH 9, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 50 - 60 °C; 2 h, 50 - 60 °C; 60 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Acetic acid Solvents: Toluene ; 30 min, rt → 95 °C
2.2 Solvents: Acetic acid ; 3 h, 130 °C; 130 °C → rt
2.3 Reagents: Ammonia Solvents: Water ; pH 9, cooled
Référence
- Study on synthetic method of antineoplastic gefitinib, Huaxue Yanjiu Yu Yingyong, 2013, 25(8), 1180-1184
Méthode de production 17
Conditions de réaction
1.1 Solvents: Acetic acid , Toluene , Dimethylacetamide ; rt → 40 °C; 15 min, 35 - 40 °C; 35 °C → 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
2.1 Solvents: Acetic acid ; rt → 130 °C; 30 min, 130 °C; 130 °C → 25 °C
2.2 Reagents: Water ; cooled
2.3 Reagents: Ammonia Solvents: Water ; 30 min, pH 9 - 10, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
2.1 Solvents: Acetic acid ; rt → 130 °C; 30 min, 130 °C; 130 °C → 25 °C
2.2 Reagents: Water ; cooled
2.3 Reagents: Ammonia Solvents: Water ; 30 min, pH 9 - 10, cooled
Référence
- Quinazoline-1-deoxynojirimycin hybrids as high active dual inhibitors of EGFR and α-glucosidase, Bioorganic & Medicinal Chemistry Letters, 2017, 27(18), 4309-4313
Méthode de production 18
Conditions de réaction
1.1 Reagents: Formamide ; rt → reflux; 6 h, reflux
1.2 Reagents: Water
2.1 Reagents: Thionyl chloride Solvents: Chloroform ; 7 - 8 h, rt → reflux
2.2 Solvents: Isopropanol ; 10 °C; 2 h, 10 °C → reflux
1.2 Reagents: Water
2.1 Reagents: Thionyl chloride Solvents: Chloroform ; 7 - 8 h, rt → reflux
2.2 Solvents: Isopropanol ; 10 °C; 2 h, 10 °C → reflux
Référence
- A Convenient and Easy Purification Approach to High-Yield Synthesis of Gefitinib as an Anticancer Agent from Isovaniline, Pharmaceutical Chemistry Journal, 2014, 48(8), 520-524
Méthode de production 19
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 25 °C; 4 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, 25 °C
2.1 Reagents: Tripotassium phosphate Solvents: N-Methyl-2-pyrrolidone ; 20 h, 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, 25 °C
2.1 Reagents: Tripotassium phosphate Solvents: N-Methyl-2-pyrrolidone ; 20 h, 10 °C
Référence
- Manufacturable Process of a Novel EGFR Inhibitor (Larotinib) for the Treatment of ESCC, Organic Process Research & Development, 2022, 26(5), 1470-1485
Méthode de production 20
Conditions de réaction
1.1 Reagents: Acetic acid Solvents: Toluene ; 3 h, reflux
2.1 Solvents: Acetic acid ; 3 h, reflux
2.2 Reagents: Ammonia Solvents: Water ; pH 9, cooled
2.1 Solvents: Acetic acid ; 3 h, reflux
2.2 Reagents: Ammonia Solvents: Water ; pH 9, cooled
Référence
- Synthesis of gefitinib, Guangzhou Huagong, 2010, 38(12), 154-156
Méthode de production 21
Conditions de réaction
1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Toluene ; reflux
2.1 Solvents: Isopropanol ; reflux
2.1 Solvents: Isopropanol ; reflux
Référence
- Four-membered heterocycles-containing 4-anilino-quinazoline derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2013, 23(19), 5385-5388
Méthode de production 22
Conditions de réaction
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Acetic acid , Water ; 2 h, rt
2.1 Reagents: Zinc , Ammonium chloride Solvents: Ethanol , Water ; 30 min, rt → 60 °C
3.1 Catalysts: Acetic acid Solvents: Toluene ; rt → 110 °C; 4 h, 105 - 110 °C
3.2 Catalysts: Acetic acid ; rt → 130 °C; 4 h, 125 - 130 °C; 130 °C → rt
3.3 Reagents: Ammonia Solvents: Water ; pH 9, 0 °C
2.1 Reagents: Zinc , Ammonium chloride Solvents: Ethanol , Water ; 30 min, rt → 60 °C
3.1 Catalysts: Acetic acid Solvents: Toluene ; rt → 110 °C; 4 h, 105 - 110 °C
3.2 Catalysts: Acetic acid ; rt → 130 °C; 4 h, 125 - 130 °C; 130 °C → rt
3.3 Reagents: Ammonia Solvents: Water ; pH 9, 0 °C
Référence
- Synthesis and biological evaluation of selenogefitinib for reducing bleomycin-induced pulmonary fibrosis, Bioorganic & Medicinal Chemistry Letters, 2021, 48,
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine Raw materials
- 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride
- 2-Amino-5-(3-chloropropoxy)-4-methoxybenzoic acid methylester
- (dimethoxymethyl)dimethylamine
- 4(3H)-Quinazolinone, 6-(3-hydroxypropoxy)-7-methoxy-
- 5-(3-chloropropoxy)-4-methoxy-2-nitro Benzonitrile
- 3-Chloro-4-fluoroaniline
- 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one
- Benzonitrile, 3-(3-chloropropoxy)-4-methoxy-
- Formamide
- FAAH-IN-2
- 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline
- Benzonitrile, 2-amino-5-(3-chloropropoxy)-4-methoxy-
- Methanimidamide, N'-[4-(3-chloropropoxy)-2-cyano-5-methoxyphenyl]-N,N-dimethyl-
- Quinazoline, 4-chloro-6-(3-chloropropoxy)-7-methoxy-, hydrochloride (1:1)
- Methanimidamide, N'-(3-chloro-4-fluorophenyl)-N,N-dimethyl-
- Benzamide, 2-amino-5-(3-chloropropoxy)-4-methoxy-
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine Preparation Products
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:912556-91-3)N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine
Numéro de commande:A860559
État des stocks:in Stock
Quantité:1g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:24
Prix ($):250.0
Courriel:sales@amadischem.com
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine Littérature connexe
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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912556-91-3 (N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:912556-91-3)N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine
Pureté:99%
Quantité:1g
Prix ($):250.0